Direct SPR Binding Affinity: LQVQLSIR vs. Scrambled Peptide to HIV-1 gp120
In a direct head‑to‑head surface plasmon resonance (SPR) assay, immobilized HIV-1 gp120 (strain IIIB) was titrated with H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH and a scrambled control peptide (Arg-Ile-Ser-Leu-Gln-Val-Gln-Leu). The target compound bound with a KD of 4.8 ± 0.6 µM, whereas the scrambled peptide showed no detectable binding (KD > 500 µM) [1]. This represents a >100‑fold difference in affinity, establishing that the linear order of residues, not net charge or hydrophobicity, drives specific recognition.
| Evidence Dimension | Equilibrium dissociation constant (KD) for binding to HIV-1 gp120 (IIIB) |
|---|---|
| Target Compound Data | 4.8 ± 0.6 µM |
| Comparator Or Baseline | Scrambled peptide (Arg-Ile-Ser-Leu-Gln-Val-Gln-Leu): no detectable binding, KD > 500 µM |
| Quantified Difference | > 100‑fold lower affinity for scrambled peptide |
| Conditions | Surface plasmon resonance (Biacore 3000), 25°C, pH 7.4 PBS, gp120 immobilized on CM5 chip |
Why This Matters
For procurement, using the exact LQVQLSIR sequence is mandatory to achieve measurable gp120 binding; scrambled or random sequences will produce false‑negative results in screening assays.
- [1] Bergeron, L. M., et al. (2000). Minimal CD4 peptide binding to HIV-1 gp120: a surface plasmon resonance study. Biochemistry, 39(37), 11358–11366. View Source
